molecular formula C29H24N4O4S B606303 Bmx-IN-1

Bmx-IN-1

Cat. No.: B606303
M. Wt: 524.6 g/mol
InChI Key: SFMJNHNUOVADRW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Bmx-IN-1 is a selective, irreversible inhibitor of bone marrow tyrosine kinase on chromosome X (BMX). This compound targets the cysteine residue at position 496 in the BMX ATP binding domain, making it a potent inhibitor with an IC50 value of 8 nanomolar. This compound also targets the related Bruton’s tyrosine kinase with an IC50 value of 10.4 nanomolar, but it is significantly less potent against other kinases such as Blk, JAK3, EGFR, Itk, and Tec .

Mechanism of Action

Target of Action

Bmx-IN-1 is a selective, irreversible inhibitor of the bone marrow tyrosine kinase on chromosome X (BMX) that targets Cys496 in the BMX ATP binding domain . BMX is a member of the Tec family of non-receptor tyrosine kinases, which play critical roles in the biology of lymphocytes and other cell lineages derived from the bone marrow . BMX is primarily expressed in arterial endothelial cells and myeloid hematopoietic cells . It has been reported to participate in tumor growth .

Mode of Action

This compound interacts with its target, BMX, by binding to the Cys496 in the ATP binding domain of BMX . This interaction inhibits the kinase activity of BMX, thereby suppressing its function . This compound also targets the related Bruton’s tyrosine kinase (BTK) with an IC50 value of 10.4 nM, but is more than 47-656-fold less potent against Blk, JAK3, EGFR, Itk, or Tec activity .

Biochemical Pathways

BMX has been implicated in various pathophysiological processes, including the regulation of ischemia-mediated arterial generation and lymphangiogenesis . It is also involved in the PI3K/AKT/mTOR and STAT3 signaling pathways . By inhibiting BMX, this compound can potentially disrupt these pathways, leading to a decrease in cell proliferation and tumor growth .

Pharmacokinetics

It’s known that this compound is a potent inhibitor with an ic50 of 8 nm for bmx , suggesting that it has a high binding affinity and could potentially have good bioavailability

Result of Action

By inhibiting BMX, this compound can significantly decrease cell proliferation . For instance, in prostate cancer cell lines, low doses of this compound treatment inhibited the proliferation of Tel-BMX-transformed Ba/F3 cells . Moreover, this compound can induce cell cycle arrest at the G0/G1 phase and promote apoptosis in certain cell lines .

Action Environment

The action of this compound can be influenced by various environmental factors. For example, the expression of BMX, the target of this compound, can vary depending on the type of cells and tissues . In addition, the efficacy and stability of this compound could potentially be affected by factors such as pH, temperature, and the presence of other molecules in the environment.

Biochemical Analysis

Biochemical Properties

Bmx-IN-1 plays a significant role in biochemical reactions. It interacts with the BMX enzyme, specifically targeting Cys496 in the BMX ATP binding domain . This interaction is selective and irreversible, leading to the inhibition of the BMX enzyme . This compound also interacts with the related Bruton’s tyrosine kinase (BTK), albeit with a slightly lower affinity .

Cellular Effects

This compound has been shown to have profound effects on various types of cells and cellular processes. It influences cell function by inhibiting the BMX enzyme, which plays a role in cell differentiation, motility, and survival . This inhibition can impact cell signaling pathways, gene expression, and cellular metabolism . For instance, in prostate cancer cells, this compound has been found to suppress cell growth .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the BMX ATP binding domain at Cys496 . This binding is irreversible, leading to the inhibition of the BMX enzyme . The inhibited BMX enzyme is then unable to participate in its usual signaling pathways, leading to changes in gene expression and cellular function .

Temporal Effects in Laboratory Settings

Over time in laboratory settings, this compound continues to exert its inhibitory effects on the BMX enzyme

Metabolic Pathways

This compound is involved in the metabolic pathway of the BMX enzyme. By inhibiting the BMX enzyme, it can potentially affect the metabolic flux or metabolite levels within this pathway .

Preparation Methods

Bmx-IN-1 is synthesized through a series of chemical reactions that involve the introduction of an electrophilic acrylamide moiety targeting the cysteine residue at position 496. The synthetic route typically involves the following steps:

Chemical Reactions Analysis

Bmx-IN-1 undergoes several types of chemical reactions, including:

Scientific Research Applications

Bmx-IN-1 has several scientific research applications, including:

Comparison with Similar Compounds

Bmx-IN-1 is compared with other similar compounds, such as:

Properties

IUPAC Name

N-[5-[9-[4-(methanesulfonamido)phenyl]-2-oxobenzo[h][1,6]naphthyridin-1-yl]-2-methylphenyl]prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H24N4O4S/c1-4-27(34)31-26-16-23(12-5-18(26)2)33-28(35)14-9-21-17-30-25-13-8-20(15-24(25)29(21)33)19-6-10-22(11-7-19)32-38(3,36)37/h4-17,32H,1H2,2-3H3,(H,31,34)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFMJNHNUOVADRW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C(=O)C=CC3=CN=C4C=CC(=CC4=C32)C5=CC=C(C=C5)NS(=O)(=O)C)NC(=O)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H24N4O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

524.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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